molecular formula C20H20BrN3O B2548530 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 847395-38-4

1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2548530
CAS RN: 847395-38-4
M. Wt: 398.304
InChI Key: NESFLZLSHCKYPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of imidazo[1,2-a]pyridines catalyzed by (bromodimethylsulfonium) bromide . Similarly, the synthesis of N-substituted benzimidazole derivatives can be achieved through alkylation reactions, as demonstrated in the study of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone . These methods could potentially be adapted for the synthesis of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic and crystallographic techniques. For instance, the novel compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized using FT-IR, NMR, and X-ray diffraction methods . These techniques could be employed to determine the molecular structure of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be complex, as seen in the kinetics and mechanism of transformation reactions involving S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide . Understanding the chemical reactions of similar compounds can provide insights into the reactivity of 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, including potential catalytic processes and reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. For example, the study of pyrrole derivatives synthesized from 1-methyl-3-(cyanomethyl)benzimidazolium bromide revealed their minimal phytotoxicity and varying degrees of toxicity to aquatic organisms . These properties are important for assessing the safety and environmental impact of new compounds, including 1-(4-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one.

Scientific Research Applications

Synthesis and Toxicity Evaluation

Synthesis and Evaluation of Pyrrole Derivatives : A study explored the synthesis of new pyrrole derivatives as chemical analogs of 1,4-dihydropyridines drugs, aiming to develop new calcium channel blockers. These derivatives were synthesized via a one-pot reaction, demonstrating promising biological activity and low acute toxicity, indicating their potential for further pharmacological exploration (Ivan et al., 2021).

Biological Evaluation of Derivatives

Antimicrobial Activity of Coumarin Derivatives : Research on coumarin derivatives showed that they could be synthesized through reactions involving compounds like 2-amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones, displaying antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Al-Haiza et al., 2003).

Chemical Transformations and Biological Activities

Synthesis and Characterization of Benzamide Derivatives : A study reported the synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, highlighting their structural properties through NMR, FT-IR, and LC-MS analysis. This foundational work supports the exploration of these compounds for various biological applications (Achugatla et al., 2017).

Luminescent Properties and Coordination Polymers

Luminescent Properties of Organoplatinum(II) Complexes : Research into 2-(2'-pyridyl)benzimidazole derivative ligands and their organoplatinum(II) complexes unveiled their blue luminescent properties and the transition to orange luminescence in mononuclear and polynuclear complexes. This study suggests their potential use in materials science, particularly in developing luminescent materials (Liu et al., 2005).

Coordination Chemistry and Sensor Development

Copper(II) Complex as a Fluorescent Sensor for Dopamine : A copper(II) complex derived from a benzimidazole-based ligand demonstrated significant potential as a fluorescent sensor for dopamine, showcasing a high association constant. This highlights the compound's utility in detecting biologically relevant molecules, paving the way for advances in biochemical sensing technologies (Khattar & Mathur, 2013).

properties

IUPAC Name

1-(4-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESFLZLSHCKYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

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